N-benzyl-1-(4-methyl-3-nitrophenyl)ethanamine
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Overview
Description
N-benzyl-1-(4-methyl-3-nitrophenyl)ethanamine is an organic compound with the molecular formula C16H18N2O2 It is a derivative of ethanamine, featuring a benzyl group and a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-1-(4-methyl-3-nitrophenyl)ethanamine typically involves the following steps:
Nitration: The starting material, 4-methylacetophenone, undergoes nitration using a mixture of concentrated sulfuric acid and nitric acid to form 4-methyl-3-nitroacetophenone.
Reduction: The nitro group in 4-methyl-3-nitroacetophenone is reduced to an amine group using a reducing agent such as iron powder in the presence of hydrochloric acid, yielding 4-methyl-3-aminoacetophenone.
Benzylation: The amine group in 4-methyl-3-aminoacetophenone is then benzylated using benzyl chloride in the presence of a base such as sodium hydroxide to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-1-(4-methyl-3-nitrophenyl)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding nitro and carbonyl derivatives.
Reduction: Reduction of the nitro group can be achieved using reducing agents like hydrogen gas in the presence of a palladium catalyst, resulting in the formation of an amine derivative.
Substitution: The benzyl group can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas with palladium catalyst, iron powder with hydrochloric acid.
Substitution: Alkyl halides, acyl chlorides, bases like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Nitro and carbonyl derivatives.
Reduction: Amine derivatives.
Substitution: Substituted benzyl derivatives.
Scientific Research Applications
N-benzyl-1-(4-methyl-3-nitrophenyl)ethanamine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Employed in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-benzyl-1-(4-methyl-3-nitrophenyl)ethanamine involves its interaction with specific molecular targets and pathways. The compound’s nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzyl group enhances the compound’s lipophilicity, facilitating its penetration into cells and interaction with intracellular targets.
Comparison with Similar Compounds
Similar Compounds
N-benzyl-1-(4-nitrophenyl)ethanamine: Lacks the methyl group on the phenyl ring, resulting in different chemical and biological properties.
N-benzyl-1-(4-methylphenyl)ethanamine:
N-benzyl-1-(3-nitrophenyl)ethanamine: The nitro group is positioned differently on the phenyl ring, leading to variations in reactivity and biological activity.
Uniqueness
N-benzyl-1-(4-methyl-3-nitrophenyl)ethanamine is unique due to the presence of both a methyl and a nitro group on the phenyl ring, which imparts distinct chemical and biological properties. The combination of these functional groups allows for specific interactions with molecular targets, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C16H18N2O2 |
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Molecular Weight |
270.33 g/mol |
IUPAC Name |
N-benzyl-1-(4-methyl-3-nitrophenyl)ethanamine |
InChI |
InChI=1S/C16H18N2O2/c1-12-8-9-15(10-16(12)18(19)20)13(2)17-11-14-6-4-3-5-7-14/h3-10,13,17H,11H2,1-2H3 |
InChI Key |
UVEDVCHBFAKQMH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C)NCC2=CC=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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